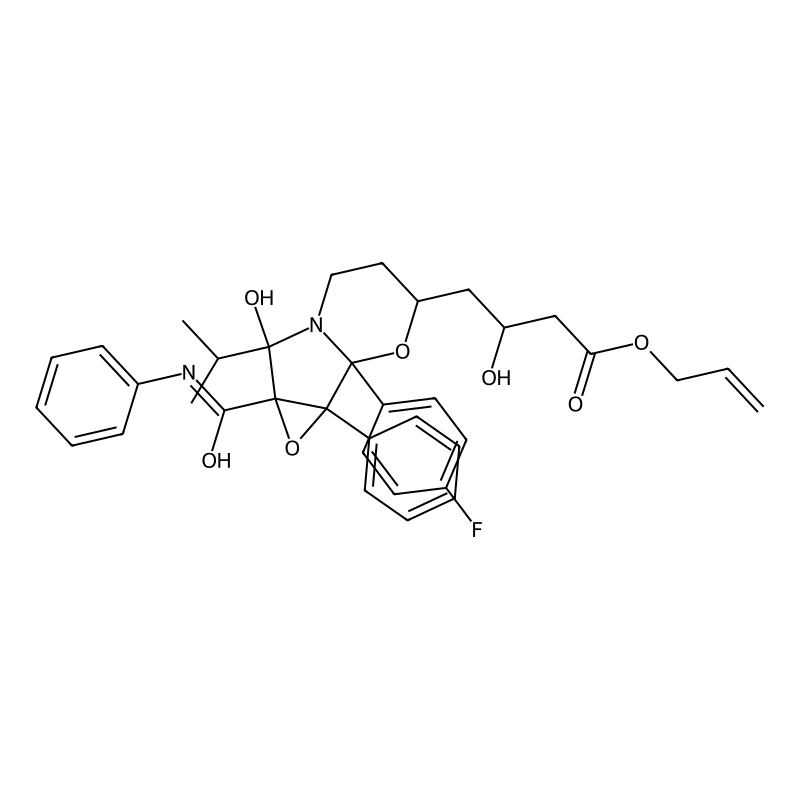

Allyl-ATV-cycloFP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Allyl-ATV-cycloFP An Intermediate in Pharmaceutical Research

Potential Applications in Organic Synthesis

. This includes both the synthesis and application of these species. Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .

Significance in Biomedicine

Allyl-terminated polymers or macromonomers are synthesized by using an allyl-functionalized initiator or monomer, or by modifications with an allyl compound .

Allyl-ATV-cycloFP is a chemical compound identified by its CAS Number 1316643-57-8. It is primarily recognized as an intermediate in the synthesis of degradation products of Atorvastatin, a widely used statin medication for lowering cholesterol levels. The structure of Allyl-ATV-cycloFP includes a cyclopentane ring, which is crucial for its reactivity and biological interactions.

As an impurity, this compound is not intended to have a specific mechanism of action within the body. Its presence is undesirable in atorvastatin medications.

Limited information exists on the safety hazards of this specific impurity. However, as a general principle, impurities in pharmaceutical substances can potentially affect the drug's efficacy or safety profile. Regulatory agencies establish guidelines to control the amount of impurities allowed in medications [].

- Nucleophilic Substitution Reactions: Due to the presence of electron-withdrawing groups, Allyl-ATV-cycloFP can react with nucleophiles, leading to the substitution of the allylic group.

- Cycloaddition Reactions: The cyclopentane structure can engage in [2+2] or [4+2] cycloaddition reactions with appropriate dienes or alkenes.

- Degradation Pathways: As an intermediate in Atorvastatin degradation, it can undergo hydrolysis or oxidation, leading to various metabolites.

Allyl-ATV-cycloFP can be synthesized through several methods:

- Chemical Modification of Atorvastatin: This involves modifying the Atorvastatin structure under controlled conditions to yield Allyl-ATV-cycloFP as an intermediate.

- Cyclization Reactions: Starting from simpler allylic precursors, cyclization can be induced to form the cyclopentane structure characteristic of Allyl-ATV-cycloFP.

- Degradation Processes: Controlled degradation of Atorvastatin under acidic or basic conditions can also produce Allyl-ATV-cycloFP.

Allyl-ATV-cycloFP primarily serves as an intermediate in pharmaceutical research and development. Its applications include:

- Drug Metabolism Studies: Understanding the metabolic pathways of Atorvastatin and its derivatives.

- Pharmaceutical Formulation Development: Investigating how degradation products affect drug stability and efficacy.

Interaction studies involving Allyl-ATV-cycloFP focus on its reactivity with biological macromolecules such as proteins and enzymes. Key areas include:

- Binding Affinity Studies: Evaluating how well Allyl-ATV-cycloFP binds to HMG-CoA reductase compared to Atorvastatin.

- Metabolite Profiling: Analyzing how this compound interacts with cellular systems and its impact on cholesterol metabolism.

Allyl-ATV-cycloFP shares structural and functional similarities with several other compounds. Notable similar compounds include:

- Atorvastatin: The parent compound from which Allyl-ATV-cycloFP is derived, known for its potent cholesterol-lowering effects.

- Simvastatin: Another statin that has a similar mechanism of action but differs in structure and pharmacokinetics.

- Lovastatin: A naturally occurring statin that also inhibits HMG-CoA reductase but has different metabolic pathways.

Comparison TableCompound Structure Type Mechanism of Action Unique Characteristics Allyl-ATV-cycloFP Cyclopentane derivative Intermediate in Atorvastatin metabolism Specific degradation pathway Atorvastatin Statin HMG-CoA reductase inhibitor Strong cholesterol-lowering effect Simvastatin Statin HMG-CoA reductase inhibitor Different pharmacokinetics Lovastatin Natural statin HMG-CoA reductase inhibitor Derived from fermentation processes

| Compound | Structure Type | Mechanism of Action | Unique Characteristics |

|---|---|---|---|

| Allyl-ATV-cycloFP | Cyclopentane derivative | Intermediate in Atorvastatin metabolism | Specific degradation pathway |

| Atorvastatin | Statin | HMG-CoA reductase inhibitor | Strong cholesterol-lowering effect |

| Simvastatin | Statin | HMG-CoA reductase inhibitor | Different pharmacokinetics |

| Lovastatin | Natural statin | HMG-CoA reductase inhibitor | Derived from fermentation processes |

Allyl-ATV-cycloFP's uniqueness lies in its role as a specific intermediate in the degradation pathway of Atorvastatin, contributing to understanding the drug's metabolism and potential side effects.